Cas no 771-97-1 (2,3-Diaminonaphthalene)
2,3-Diaminonaphthalene Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Diaminonaphthalene
- 2,3-Naphthalenediamine
- 2,3-Diaminonaphthalene [for Biochemical Research]
- 2,3-Diaminonaphthaleneneat
- naphthalene-2,3-diamine
- DAN
- 2,3-Naphthylenediamine
- 2BNZ6BRS87
- XTBLDMQMUSHDEN-UHFFFAOYSA-N
- zlchem 848
- 2,3-diaminonapthalene
- 2,3 Diaminonapthalene
- PubChem15532
- 2,3-diamino naphthalene
- ZLD0309
- NSC62692
- STK396657
- SBB000127
- A9775
- 771-97-1
- PD063929
- UNII-2BNZ6BRS87
- D4101
- Q27254527
- AKOS005169828
- FT-0609750
- D1045
- NSC-62692
- SCHEMBL139321
- AS-19967
- NS00037885
- J-660046
- NSC 62692
- MFCD00004116
- EINECS 212-241-0
- CS-W008897
- SY010815
- 2,3-Diaminonaphthalene, BioReagent, suitable for fluorescence, >=98.0% (HPLC)
- AC-22829
- CS-7540
- 2,3-Diaminonaphthalene, >=95% (HPLC), powder
- YSZC182
- CCRIS 8399
- J-100110
- DTXSID4061121
- BCP34370
- AMY10924
- HY-D0073
- InChI=1/C10H10N2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,11-12H
- F16066
- EN300-109192
- 2,3-Diaminonaphthalene,97%
- DB-005826
-
- MDL: MFCD00004116
- Inchi: 1S/C10H10N2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,11-12H2
- InChI Key: XTBLDMQMUSHDEN-UHFFFAOYSA-N
- SMILES: NC1=C(C=C2C=CC=CC2=C1)N
- BRN: 2206394
Computed Properties
- Exact Mass: 158.08400
- Monoisotopic Mass: 158.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
- Topological Polar Surface Area: 52
Experimental Properties
- Color/Form: Foliar crystals
- Density: 1.096(lit.)
- Melting Point: 197-203 °C
- Boiling Point: 273.29°C (rough estimate)
- Refractive Index: 1.6392 (estimate)
- Solubility: pyridine: soluble50mg/mL
- Water Partition Coefficient: Slightly soluble in water. Soluble in pyridine, dimethylsulfoxide, dimethyformamide, dil.hydrochloric acid, ethanol, ether and hot methanol.
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 52.04000
- LogP: 3.16660
- Solubility: Soluble in alcohol, ether, acetone and dilute acid, difficult to dissolve in water.
- Sensitiveness: Sensitive to light; Sensitive to heat and air
2,3-Diaminonaphthalene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H302,H315,H319,H335,H350
- Warning Statement: P201,P261,P305+P351+P338,P308+P313
- Hazardous Material transportation number:2811
- WGK Germany:3
- Hazard Category Code: 45-22-36/37/38
- Safety Instruction: S26
- FLUKA BRAND F CODES:8-10-23
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22; R36/37/38
- TSCA:Yes
- Storage Condition:-20°C, protect from light
- Safety Term:S26;S36/37/39
2,3-Diaminonaphthalene Customs Data
- HS CODE:2921590090
- Customs Data:
China Customs Code:
2921590090Overview:
2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2,3-Diaminonaphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1045-5g |
2,3-Diaminonaphthalene |
771-97-1 | 98.0%(T) | 5g |
¥3895.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1045-1g |
2,3-Diaminonaphthalene |
771-97-1 | 98.0%(T) | 1g |
¥1070.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4101-100mg |
2,3-Diaminonaphthalene |
771-97-1 | 98.0%(GC&T) | 100mg |
¥525.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DV922-1g |
2,3-Diaminonaphthalene |
771-97-1 | 96% | 1g |
¥282.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DV922-5g |
2,3-Diaminonaphthalene |
771-97-1 | 96% | 5g |
¥1086.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D807411-5g |
2,3-Diaminonaphthalene |
771-97-1 | ,>97%(HPLC) | 5g |
¥1,001.00 | 2022-01-10 | |
| TRC | D771970-500mg |
2,3-Diaminonaphthalene |
771-97-1 | 500mg |
$92.00 | 2023-05-18 | ||
| TRC | D771970-1g |
2,3-Diaminonaphthalene |
771-97-1 | 1g |
$ 125.00 | 2022-06-05 | ||
| TRC | D771970-2.5g |
2,3-Diaminonaphthalene |
771-97-1 | 2.5g |
$ 280.00 | 2022-06-05 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce44882-100mg |
2,3-Diaminonaphthalene |
771-97-1 | 98% | 100mg |
¥490.00 | 2023-09-08 |
2,3-Diaminonaphthalene Suppliers
2,3-Diaminonaphthalene Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2,3-Diaminonaphthalene
Introduction to 2,3-Diaminonaphthalene (CAS No. 771-97-1)
2,3-Diaminonaphthalene, with the chemical formula C10H8N2 and CAS number 771-97-1, is a significant heterocyclic aromatic amine that has garnered considerable attention in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its two amino groups attached at the 2 and 3 positions of a naphthalene ring, serves as a versatile intermediate in the preparation of various functional materials, including dyes, pigments, and pharmaceuticals.
The structural uniqueness of 2,3-diaminonaphthalene lies in its ability to participate in multiple chemical reactions due to the presence of two reactive amine functionalities. This property makes it a valuable precursor in the synthesis of complex molecules, particularly in medicinal chemistry. Recent advancements in drug discovery have highlighted its role in developing novel therapeutic agents, where its structural framework can be modified to enhance bioactivity and pharmacokinetic properties.
In the realm of pharmaceutical research, 2,3-diaminonaphthalene has been explored as a building block for designing small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in synthesizing compounds that interact with enzymes involved in metabolic disorders and cancer. The ability to functionalize both amino groups allows for the creation of derivatives with tailored properties, making it an indispensable tool for medicinal chemists.
Moreover, 2,3-diaminonaphthalene finds applications in materials science, particularly in the development of conductive polymers and organic semiconductors. Its aromatic structure and electron-rich nature make it an excellent candidate for creating materials with enhanced electrical conductivity. Researchers have leveraged this property to develop novel organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs), which are critical components in modern electronic devices.
The synthesis of 2,3-diaminonaphthalene typically involves the reaction of naphthalene derivatives with nitric acid followed by reduction to yield the diamine product. Advances in synthetic methodologies have improved the efficiency and scalability of this process, enabling larger-scale production for industrial applications. Recent innovations in catalytic processes have further enhanced the selectivity and yield of this reaction, reducing waste and improving sustainability.
In academic research, 2,3-diaminonaphthalene has been used as a model compound to study fundamental reactions in organic chemistry. Its reactivity profile has provided insights into mechanistic pathways that are relevant to more complex molecular transformations. These studies not only contribute to our understanding of chemical principles but also inform the development of new synthetic strategies for pharmaceutical applications.
The pharmaceutical industry has shown particular interest in derivatives of 2,3-diaminonaphthalene due to their potential therapeutic benefits. For example, modifications at the amine positions can lead to compounds with enhanced binding affinity to biological targets. This flexibility has been exploited in designing molecules that exhibit antiviral, antibacterial, and anticancer activities. The growing body of literature underscores its importance as a scaffold for drug discovery efforts.
From a commercial perspective, 2,3-diaminonaphthalene is widely available from multiple suppliers worldwide, ensuring reliable access for researchers and industrial manufacturers. Its relatively low cost compared to other specialized intermediates makes it an attractive choice for large-scale synthesis projects. Additionally, its stability under various storage conditions simplifies handling and transportation.
The environmental impact of producing and using 2,3-diaminonaphthalene has also been a focus of recent research. Efforts have been made to develop greener synthetic routes that minimize hazardous byproducts and reduce energy consumption. Such initiatives align with global trends toward sustainable chemistry practices, ensuring that this valuable compound remains accessible while minimizing ecological footprints.
In conclusion,2,3-Diaminonaphthalene (CAS No. 771-97-1) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse functionalization strategies, making it a cornerstone in modern chemical research. As new discoveries continue to emerge,2,3-diaminonaphthalene is poised to play an even more significant role in advancing scientific innovation and technological development.
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